13-Aminotridecanoic acid
Overview
Description
13-Aminotridecanoic acid (13-ATC) is an important organic compound that has a wide range of applications in the scientific research field. It is a non-toxic, water-soluble, and low-molecular-weight compound that has been used in a variety of laboratory experiments. 13-ATC is a structural isomer of 12-aminododecanoic acid (12-ADA) and has similar properties and properties. 13-ATC has been used in a variety of research applications, including biochemical, physiological, and drug-delivery studies.
Scientific Research Applications
Synthesis from Erucic Acid : 13-Aminotridecanoic acid, a monomer for nylon 13, can be synthesized from erucic acid. Different methods, including oxidative ozonolysis and catalytic reduction, have been explored for this synthesis (Greene, Burks, & Wolff, 1969).
Production from Microalgae : A two-step synthesis using cross-metathesis has been developed to produce 13-aminotridecanoate, a precursor for nylon 13, from methyl oleate derived from microalgae. This represents a renewable source for the production of nylon precursors (Abel et al., 2014).
Synthesis of Carbon-13 Labeled Compounds : The synthesis of carbon-13-labeled tetradecanoic acids, which involves the labeling of carbon atoms in the compound, has applications in research, particularly in spectroscopy and metabolic studies (Sparrow, Patel, & Morrisett, 1983).
Stable Isotope Fingerprinting : The study of carbon isotope signatures, including 13C, in amino acids can be used to trace the origins of these compounds in ecological studies. This approach helps to understand the nutritional linkages in food webs (Larsen, Taylor, Leigh, & O'Brien, 2009).
Metabolic Engineering and Process Design : The fractional labeling of amino acids with 13C is a useful tool for investigating intermediary metabolism. This method can be used to study various metabolic pathways and support metabolic engineering in biotechnology (Szyperski, 1995).
Pheromone Synthesis : this compound has been used in the synthesis of 5-hexadecanolide, a pheromone of the oriental hornet. This demonstrates its application in the synthesis of bioactive compounds (Mori & Otsuka, 1985).
NMR Spectroscopy in Amino Acid Metabolism : 13C-labeled amino acids, including those derived from this compound, are used in NMR spectroscopy to study amino acid metabolism and other biochemical processes (Zello et al., 1994).
Asymmetric Synthesis in Biochemistry : The compound has been used in the asymmetric synthesis of specific amino acids, highlighting its role in advanced chemical synthesis techniques (Bannage et al., 1994).
properties
IUPAC Name |
13-aminotridecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNQOXAUNKFXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCN)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26796-67-8 | |
Record name | Tridecanoic acid, 13-amino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26796-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
229.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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